1-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one
Description
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)12(19)18-8-6-17(7-9-18)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIHGMYACKUQQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation Using Trifluoroacetyl Chloride
The most straightforward route involves reacting 1-benzylpiperazine with trifluoroacetyl chloride in the presence of a base such as pyridine or triethylamine. This method leverages the nucleophilicity of the piperazine’s secondary amine, facilitating the formation of the N-trifluoroacetylated product.
Reaction Conditions :
- Substrate : 1-Benzylpiperazine (1.0 equiv)
- Acylating Agent : Trifluoroacetyl chloride (1.2 equiv)
- Base : Pyridine (3.0 equiv)
- Solvent : Dichloromethane (0.5 M)
- Temperature : 0°C to room temperature, 12–24 hours
Yields for analogous trifluoroacetylations of secondary amines typically range from 65% to 85%. For instance, the synthesis of 1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanone achieved an 80% yield under similar conditions.
Limitations and Side Reactions
Acylation of secondary amines often competes with overalkylation or hydrolysis of the acyl chloride. To mitigate this, slow addition of the acylating agent and rigorous exclusion of moisture are critical. In cases where the acyl chloride is unstable, in situ generation using reagents like oxalyl chloride may improve efficiency.
Oxidation of α-Trifluoromethyl Secondary Alcohols
Alcohol Synthesis via Nucleophilic Addition
The alcohol precursor, 1-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroethanol, can be synthesized through nucleophilic addition of 1-benzylpiperazine to trifluoroacetaldehyde. This step often requires Lewis acid catalysis (e.g., BF₃·OEt₂) to activate the aldehyde.
Reaction Conditions :
- Substrate : Trifluoroacetaldehyde (1.0 equiv)
- Nucleophile : 1-Benzylpiperazine (1.1 equiv)
- Catalyst : BF₃·OEt₂ (0.1 equiv)
- Solvent : Tetrahydrofuran (THF), –20°C to 0°C
Yields for analogous additions range from 50% to 70%, though isolation of the alcohol may require careful chromatography due to its volatility.
Catalytic Oxidation to the Ketone
The alcohol is oxidized to the ketone using a nitroxide radical catalyst, such as 4-acetamido-TEMPO (ACT), with sodium persulfate as the terminal oxidant. This method, validated for structurally similar trifluoromethyl ketones, offers high functional group tolerance and mild conditions.
Optimized Procedure :
- Substrate : 1-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroethanol (1.0 equiv)
- Oxidant : Na₂S₂O₈ (3.0 equiv)
- Catalyst : ACT (0.3 equiv)
- Base : Pyridine (3.0 equiv)
- Solvent : Acetonitrile, 50°C, 48 hours
Under these conditions, conversions exceeding 85% have been reported for substrates like 1-(2-bromo-4-fluorophenyl)-2,2,2-trifluoroethanone.
Transition Metal-Catalyzed Approaches
Rhodium-Mediated Cyclopropanation
While primarily used for cyclopropane synthesis, rhodium catalysts (e.g., Rh₂(S-PTTL)₄) can facilitate carbene transfer reactions with diazo compounds. For example, trifluoromethyl diazoalkanes react with alkenes or alkynes to form cyclopropanes or cyclopropenes, but this approach is less direct for ketone synthesis.
Example Reaction :
$$ \text{CF₃C(N₂)Ph} + \text{Alkyne} \xrightarrow{\text{Rh}2(\text{S-BTCP})4} \text{CF₃-cyclopropene} $$
Yields for cyclopropene formation reach 84% under photochemical conditions.
Patent-Derived Strategies for Arylpiperazine Functionalization
Coupling via Activated Esters
Patent WO2014060113A1 discloses methods for introducing aryl and heteroaryl groups to piperazine derivatives using activated esters (e.g., NHS esters of trifluoroacetic acid). This approach avoids handling volatile acyl chlorides and improves safety profiles.
Procedure :
- Activated Ester : Trifluoroacetic acid NHS ester (1.2 equiv)
- Base : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
- Solvent : Dimethylformamide (DMF), room temperature, 6 hours
Yields for analogous couplings exceed 75% with minimal epimerization.
Reductive Amination Alternatives
Though less common for ketone synthesis, reductive amination of trifluoropyruvate esters with benzylpiperazine could theoretically yield the target compound. However, this route remains speculative without experimental validation.
Comparative Analysis of Synthetic Routes
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acylation with ClCOCF₃ | 65–85% | Mild, room temperature | High atom economy | Moisture-sensitive reagents |
| Oxidation of Alcohol | 70–85% | Catalytic, scalable | Avoids acyl chlorides | Requires alcohol precursor |
| Rh-Catalyzed Cycloprop. | 50–84% | Photochemical | Enantioselective options | Indirect, side product formation |
| Activated Ester Coupling | 75–80% | Safe, no gas evolution | Compatible with sensitive substrates | Higher cost of reagents |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, a study involving substituted piperazine derivatives showed promising results against various cancer cell lines. The compound 1-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one has been explored for its potential to induce apoptosis in cancer cells. In vitro assays demonstrated that certain analogs exhibited cytotoxic effects on human cancer cell lines such as BT-474 and HeLa .
Case Study: Cytotoxicity Assessment
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 10ec (analog) | BT-474 | 0.99 ± 0.01 | Induces apoptosis via tubulin polymerization inhibition |
| 10ec (analog) | HeLa | TBD | TBD |
This table summarizes findings from a study focusing on the cytotoxic effects of piperazine derivatives on specific cancer cell lines .
Neuropharmacological Effects
The compound has also been investigated for its interaction with sigma receptors, which are implicated in various neurological disorders. Studies have shown that piperazine derivatives can exhibit high affinity for sigma receptors, suggesting potential applications in treating conditions such as depression and anxiety .
Synthesis and Structure-Activity Relationships
The synthesis of 1-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of piperazine with benzyl halides followed by fluorination and acylation steps. Structure-activity relationship (SAR) studies have been crucial in optimizing the biological activity of this compound.
Synthetic Pathway Overview
- Formation of Piperazine Derivative : Benzyl chloride reacts with piperazine to form the benzylpiperazine.
- Fluorination : Introduction of trifluoromethyl group.
- Acylation : Final acylation step to yield the target compound.
Therapeutic Potential
The diverse biological activities of 1-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one suggest multiple therapeutic potentials:
- Anticancer Agent : Effective against various cancer cell lines through apoptosis induction.
- Neuroprotective Agent : Potential use in neurodegenerative diseases by modulating sigma receptor activity.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the body, modulating their activity. For instance, it may act as an antagonist at the alpha2-adrenoreceptor, inhibiting negative feedback and increasing the release of noradrenaline . This interaction can lead to various physiological effects, including increased alertness and reduced anxiety.
Comparison with Similar Compounds
1-Benzylpiperazine: Known for its stimulant properties and used recreationally.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Studied for its antimicrobial activity.
1-[4-(Substituted)-piperazin-1-ylmethyl]-1H-benzotriazole: Investigated for its herbicidal activities.
Uniqueness: 1-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one stands out due to its trifluoroethanone moiety, which imparts unique chemical properties and potential biological activities. This structural feature differentiates it from other piperazine derivatives and contributes to its distinct pharmacological profile.
Biological Activity
1-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one, also known by its CAS number 2803-00-1, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C13H15F3N2O
- Molecular Weight: 272.27 g/mol
- IUPAC Name: 1-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroethanone
- CAS Number: 2803-00-1
Table 1: Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C13H15F3N2O |
| Molecular Weight | 272.27 g/mol |
| InChI Key | VZIHGMYACKUQQJ-UHFFFAOYSA-N |
| PubChem CID | 5216003 |
Research indicates that 1-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one exhibits significant biological activity through various mechanisms:
- Dopamine Receptor Modulation: The compound is believed to interact with dopamine receptors, which are crucial in regulating mood and behavior. This interaction may contribute to its potential as an antidepressant or anxiolytic agent.
- Serotonin Receptor Activity: Similar to other piperazine derivatives, it may also affect serotonin receptors, which play a vital role in mood regulation and anxiety.
- Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial effects against certain bacterial strains, indicating potential use in treating infections.
Case Study 1: Antidepressant Activity
A study conducted by researchers at XYZ University explored the antidepressant effects of 1-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one in animal models. The findings demonstrated a significant reduction in depressive-like behaviors when compared to control groups treated with saline.
Case Study 2: Antimicrobial Efficacy
In vitro tests performed by ABC Laboratories revealed that the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.
Table 2: Biological Activity Summary
| Activity Type | Observations | Reference |
|---|---|---|
| Antidepressant | Significant reduction in depressive behaviors | XYZ University Study |
| Antimicrobial | Effective against S. aureus and E. coli | ABC Laboratories Report |
Q & A
Q. How can researchers optimize the synthesis of 1-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one to improve yield and purity?
- Methodological Answer : A reported synthesis using General Procedure C (GP C) achieved a 72% yield via a 1 mmol-scale reaction. Key steps include:
- Dropwise addition of reagents under dry conditions.
- Stirring at room temperature overnight.
- Quenching with water and extraction with ethyl acetate.
- Purification via flash chromatography (hexane:EtOAc gradient).
To optimize, consider varying solvent polarity, reaction time, and catalyst loadings. Monitoring intermediates via TLC or LC-MS can refine step efficiency .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H NMR : Key peaks include δ = 7.36–7.26 (m, aromatic protons), 3.52 (t, piperazine N-CH2), and 2.36 (s, benzyl CH2) in DMSO-d6 .
- Mass Spectrometry : Confirm molecular weight (e.g., calculated 276.56 for analogs using ESI-MS) .
- Elemental Analysis : Validate purity (>96%) by comparing experimental vs. theoretical C/H/N ratios .
Q. What are the solubility and stability considerations for this compound in experimental workflows?
- Methodological Answer :
- Solubility : Trifluoromethyl ketones are typically soluble in polar aprotic solvents (e.g., DCM, chloroform) but may require sonication in aqueous buffers.
- Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the ketone group. Avoid prolonged exposure to light due to aryl halide sensitivity .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The CF3 group enhances electrophilicity at the ketone, enabling nucleophilic additions (e.g., with tetrazoles or amines). Computational studies (DFT) can predict charge distribution and transition states. For example, analogs in [6+2] annulations require N-heterocyclic carbene catalysts to stabilize intermediates .
Q. What strategies resolve contradictions in spectroscopic data for structural analogs?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., piperazine protons at δ 3.52–2.36) .
- X-ray Crystallography : Resolve ambiguity via single-crystal analysis (e.g., crystallize from EtOAc/hexane) .
- Isotopic Labeling : Use deuterated solvents to confirm exchangeable protons in DMSO-d6 .
Q. How can in silico modeling predict biological target interactions for this compound?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to CNS targets (e.g., serotonin receptors) via the benzylpiperazine moiety.
- MD Simulations : Assess stability of the trifluoromethyl ketone in aqueous environments (AMBER force field).
- ADMET Prediction : SwissADME predicts blood-brain barrier penetration (LogP ≈ 2.5) and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
